

# PND-1186: A Technical Guide to a Potent Focal Adhesion Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Researchers and Drug Development Professionals

### Introduction

**PND-1186**, also known as VS-4718, is a potent, selective, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as growth, survival, and migration by associating with integrins.[1][4][5] Elevated expression and phosphorylation of FAK are linked to tumor progression, making it a key target for anti-cancer therapies.[1][6] **PND-1186** was identified through high-throughput kinase activity screening and subsequent medicinal chemistry efforts. [7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **PND-1186**.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **PND-1186**, detailing its inhibitory activity and pharmacokinetic parameters from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of PND-1186



| Parameter                         | Value   | Cell<br>Line/System       | Method                                                        | Reference    |
|-----------------------------------|---------|---------------------------|---------------------------------------------------------------|--------------|
| IC50<br>(recombinant<br>FAK)      | 1.5 nM  | In vitro kinase<br>assay  | Not Specified                                                 | [1][2][8]    |
| IC50 (cellular<br>FAK inhibition) | ~100 nM | Breast<br>Carcinoma Cells | Anti-phospho-<br>specific<br>immunoblotting<br>to FAK Tyr-397 | [1][2][4][8] |

Table 2: In Vivo Efficacy and Dosing of PND-1186 in Murine Models

| Animal Model                              | Dosing<br>Regimen                                   | Administration<br>Route | Key Findings                                                                           | Reference |
|-------------------------------------------|-----------------------------------------------------|-------------------------|----------------------------------------------------------------------------------------|-----------|
| 4T1 Breast<br>Carcinoma<br>(subcutaneous) | 30 mg/kg or 100<br>mg/kg, twice<br>daily for 5 days | Subcutaneous<br>(s.c.)  | 100 mg/kg<br>significantly<br>reduced final<br>tumor weight.[2]                        | [2][7]    |
| 4T1 Breast<br>Carcinoma<br>(orthotopic)   | 150 mg/kg, twice<br>daily                           | Oral (p.o.)             | Significantly inhibited tumor growth and spontaneous lung metastasis. [9][10]          | [9][10]   |
| MDA-MB-231<br>Breast<br>Carcinoma         | 0.5 mg/ml in<br>drinking water                      | Oral (ad libitum)       | Prevented tumor<br>growth and<br>metastasis.[9]<br>[11]                                | [9][11]   |
| ID8 Ovarian<br>Carcinoma                  | 0.5 mg/ml in<br>drinking water                      | Oral (ad libitum)       | Inhibited ascites-<br>and peritoneal<br>membrane-<br>associated tumor<br>growth.[1][7] | [1][7]    |



Table 3: Pharmacokinetic Profile of PND-1186 in Mice

| Dose and<br>Route | Cmax (Plasma) | Time to Cmax<br>(Plasma) | Key<br>Observation                                                                   | Reference   |
|-------------------|---------------|--------------------------|--------------------------------------------------------------------------------------|-------------|
| 100 mg/kg i.p.    | 117 μΜ        | 30 minutes               | Inhibited tumor<br>FAK Tyr-397<br>phosphorylation<br>for 12 hours.[10]               | [9][10][12] |
| 150 mg/kg p.o.    | Not specified | Not specified            | More sustained pharmacokinetic profile compared to intraperitoneal injection.[9][10] | [9][10]     |

## **Mechanism of Action and Signaling Pathway**

**PND-1186** functions as an ATP-competitive inhibitor of the FAK kinase domain.[5] By binding to the ATP-binding pocket, it prevents the autophosphorylation of FAK at tyrosine 397 (Tyr-397), a critical step in FAK activation.[1][7][9] Inhibition of FAK leads to the disruption of downstream signaling pathways that are crucial for tumor cell survival, proliferation, and migration.[5]

Notably, **PND-1186** selectively induces apoptosis in tumor cells grown in three-dimensional (3D) environments, such as spheroids or in soft agar, but has limited effects on cells grown in traditional two-dimensional (2D) adherent cultures.[1][7][13] This suggests that FAK activity is particularly critical for tumor cell survival in an anchorage-independent manner, a hallmark of metastasis.[1][7] The pro-apoptotic effect of **PND-1186** is mediated through the activation of caspase-3.[1][4]

In 3D culture conditions, **PND-1186** not only inhibits FAK phosphorylation but also blocks the tyrosine phosphorylation of p130Cas, a key downstream effector in the FAK signaling pathway. [1][4][7] However, in adherent cells, **PND-1186** does not affect the tyrosine phosphorylation of c-Src or p130Cas.[1][7][13]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Insights on the Nuclear Functions and Targeting of FAK in Cancer [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [PND-1186: A Technical Guide to a Potent Focal Adhesion Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684527#investigating-the-discovery-and-development-of-pnd-1186]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com